3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15F3N8O2 and its molecular weight is 396.334. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Compounds incorporating the [1,2,4]triazolo and pyrimidine moieties have been synthesized for their potential antimicrobial activities. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives were obtained via reactions with various reagents, showing antimicrobial properties (El-Agrody et al., 2001). Additionally, microwave-assisted synthesis of heterocycles incorporating trifluoromethyl groups has led to derivatives with potential for varied biological applications (Shaaban, 2008).
Supramolecular Chemistry and Ligand Synthesis
Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality has revealed its suitability as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, indicating potential applications in materials science and nanotechnology (Fonari et al., 2004).
Novel Heteroannulated Compounds and Their Bioactivity
The synthesis and antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a] pyrimidines and related compounds have been explored, indicating the potential for discovering new antimicrobial agents (Allehyani, 2022).
Antihypertensive Agents
Syntheses of new 1,2,4-triazolo[1,5-alpha]pyrimidines with potential as antihypertensive agents have been reported, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Bayomi et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8O2/c1-23-12(27)8-11(19-14(23)28)25-6-4-24(5-7-25)10-3-2-9-20-21-13(15(16,17)18)26(9)22-10/h2-3,8H,4-7H2,1H3,(H,19,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDASONIYQAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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